molecular formula C20H20O7 B192479 Tangeritin CAS No. 481-53-8

Tangeritin

Cat. No. B192479
CAS RN: 481-53-8
M. Wt: 372.4 g/mol
InChI Key: ULSUXBXHSYSGDT-UHFFFAOYSA-N
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Description

Tangeritin is an O-polymethoxylated flavone that is found in tangerine and other citrus peels . It strengthens the cell wall and acts as a plant’s defensive mechanism against disease-causing pathogens .


Synthesis Analysis

Tangeritin is a key member of flavonoids that is extensively found in citrus peels . It has different favorable biological activities such as antioxidant, anti-inflammatory, antitumor, hepatoprotective, and neuroprotective effects .


Molecular Structure Analysis

The molecular formula of Tangeritin is C20H20O7 . It is a pentamethoxyflavone flavone with methoxy groups at positions 4’, 5, 6, 7, and 8 .


Chemical Reactions Analysis

Tangeritin has been shown to play an important role in anti-inflammatory responses and neuroprotective effects in several disease models . It inhibits LPS-induced production of nitric oxide, tumor necrosis factor alpha, interleukin (IL)-6, and IL-1β, as well as LPS-induced mRNA expression of inducible nitric oxide synthases and cytokines .


Physical And Chemical Properties Analysis

Tangeritin has a molecular weight of 372.37 g/mol . It has shown significant intestinal absorption and adequate bioavailability .

Scientific Research Applications

  • Protection Against Cyclophosphamide-Induced Toxicity : Tangeritin demonstrated a protective role against the toxic effects of cyclophosphamide in larvae of transgenic Drosophila melanogaster, suggesting potential for mitigating chemotherapy-induced damage (Fatima et al., 2018).

  • Cognitive Improvements in Parkinson’s Disease : In a study on a Parkinson’s disease model in Drosophila, tangeritin showed effectiveness in improving cognitive impairments, indicating its potential use in neurodegenerative disorders (Fatima, Rahul, & Siddique, 2019).

  • Inhibition of Adipogenesis : Tangeritin inhibited the development and function of fat cells in 3T3-L1 cells, suggesting its potential application in obesity treatment (He, Liu, & Zhang, 2015).

  • Cardioprotective Effects Against Cadmium Toxicity : It was found to protect against cadmium-induced cardiotoxicity in rats, possibly via attenuation of oxidative stress and inflammation (Zhang, Hou, & Peng, 2019).

  • Neuroprotective Role in Parkinson's Disease : Another study highlighted tangeritin's potential in delaying symptoms of Parkinson's disease in Drosophila models, reducing oxidative stress markers and improving dopamine content (Fatima et al., 2017).

  • Flavonoids as Neurodegenerative Disease Inhibitors : Tangeritin showed potential as an acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase inhibitor in the treatment of neurodegenerative diseases (Ishola et al., 2020).

  • Potential Anti-Estrogen Activity : Molecular docking studies suggested that tangeritin might have anti-estrogenic activity, which could be significant in breast cancer treatment (Indira et al., 2020).

  • Chemopreventive Effects in Glioma Cells : Tangeretin showed potential in suppressing glioblastoma cell growth, indicating its use as a therapeutic agent for glioblastoma treatment (Ma et al., 2016).

  • Antihyperglycemic Potential in Diabetic Rats : It also exhibited antihyperglycemic effects by modulating key enzymes of carbohydrate metabolism in diabetic rats (Sundaram, Shanthi, & Sachdanandam, 2014).

  • Protective Effects Against Allergic Asthma : Tangeretin significantly reduced airway sensitivity and inflammation in a mouse model of allergic asthma (Li & Liu, 2018).

Safety And Hazards

Tangeritin should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

properties

IUPAC Name

5,6,7,8-tetramethoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c1-22-12-8-6-11(7-9-12)14-10-13(21)15-16(23-2)18(24-3)20(26-5)19(25-4)17(15)27-14/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSUXBXHSYSGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197417
Record name Tangeretin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tangeritin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Tangeretin

CAS RN

481-53-8
Record name Tangeretin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=481-53-8
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Record name Tangeretin
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Record name Tangeretin
Source DTP/NCI
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Record name Tangeretin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetramethoxy-2-(4-methoxyphenyl)-4-benzopyrone
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Record name TANGERETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4TLA1DLX6
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Record name Tangeritin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

154 °C
Record name Tangeritin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,520
Citations
YF He, FY Liu, WX Zhang - Genetics and Molecular Research, 2015 - geneticsmr.com
… This study aimed to elucidate the possible inhibitory effect of tangeritin on the development … to different concentrations of tangeritin. The most effective tangeritin inhibition concentration …
Number of citations: 25 geneticsmr.com
LJ Goldsworthy, R Robinson - Journal of the Chemical Society …, 1937 - pubs.rsc.org
… For these reasons tangeritin was considered to be best … that the most probable formula for tangeritin would be (11), … and in order to correlate tangeritin and quercetagetin we tried to …
Number of citations: 5 pubs.rsc.org
A Ben-Aziz - Science, 1967 - science.org
… These characteristics are identical with those of crystalline tangeritin,5,6,7,8,4'-pen… Under the same conditions the average growth in the tests in which authentic tangeritin (8) …
Number of citations: 82 www.science.org
A Fatima, S Khanam, R Rahul, S Jyoti… - … in Bioscience-Elite, 2017 - article.imrpress.com
… Tangeritin is a pentamethoxy flavone found in the peels of Mandarin … tangeritin on the symptoms of PD exhibited by the PD model transgenic flies (Drosophila melanogaster). Tangeritin …
Number of citations: 29 article.imrpress.com
A Fatima, YH Siddique - Neuroscience Letters, 2019 - Elsevier
… In this context the effect of tangeritin (a polymethoxy flavone concentrated in the peels of … site of tangeritin on alpha synuclein molecule. The results of the study showed that tangeritin is …
Number of citations: 9 www.sciencedirect.com
D Zhang, L Hou, W Peng - Tropical Journal of Pharmaceutical Research, 2018 - ajol.info
… tissues of cadmium-treated rats by tangeritin treatment. Expressions of HO-1 … tangeritin-treated group, relative to negative control group (p< 0.01). Histopathology revealed that tangeritin …
Number of citations: 10 www.ajol.info
W Stuetz, T Prapamontol, S Hongsibsong… - Journal of agricultural …, 2010 - ACS Publications
… Consumption of hand-pressed tangerines juice including high concentrations of tangeritin and nobiletin but also being rich in FGs, antioxidants, and β-cryptoxanthin could be able to …
Number of citations: 61 pubs.acs.org
A Fatima, YH Siddique - … Formerly Current Drug Targets-CNS & …, 2019 - ingentaconnect.com
Flavonoids are naturally occurring plant polyphenols found universally in all fruits, vegetables and medicinal plants. They have emerged as a promising candidate in the formulation of …
Number of citations: 6 www.ingentaconnect.com
A Fatima, S Khanam, S Jyoti, F Naz, Rahul… - Journal of dietary …, 2018 - Taylor & Francis
… 20, 40, and 80 µM of tangeritin. The exposure of the third instar … 20, 40, and 80 µM of tangeritin results in a dose-dependent … The results of the present study suggest that tangeritin has a …
Number of citations: 9 www.tandfonline.com
M Ota, M Sato, Y Sato, RL Smith Jr… - The Journal of Supercritical …, 2017 - Elsevier
Solubilities of five flavonoids (flavanone, tangeritin, nobiletin, 6-hydroxyflavanone and 7-hydroxyflavone) were measured in supercritical CO 2 at (313.2–333.2) K and at pressures up to …
Number of citations: 7 www.sciencedirect.com

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